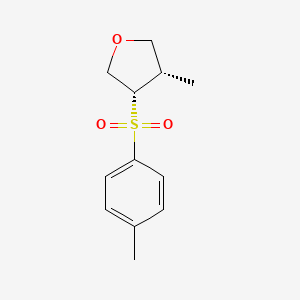

Cis-3-methyl-4-tosyltetrahydrofuran

説明

特性

分子式 |

C12H16O3S |

|---|---|

分子量 |

240.32 g/mol |

IUPAC名 |

(3S,4S)-3-methyl-4-(4-methylphenyl)sulfonyloxolane |

InChI |

InChI=1S/C12H16O3S/c1-9-3-5-11(6-4-9)16(13,14)12-8-15-7-10(12)2/h3-6,10,12H,7-8H2,1-2H3/t10-,12+/m0/s1 |

InChIキー |

QBXAZVDSGPEILJ-CMPLNLGQSA-N |

異性体SMILES |

C[C@H]1COC[C@H]1S(=O)(=O)C2=CC=C(C=C2)C |

正規SMILES |

CC1COCC1S(=O)(=O)C2=CC=C(C=C2)C |

製品の起源 |

United States |

準備方法

Acid-Catalyzed Cyclization of Diols

Diols bearing a tosyl group can undergo acid-catalyzed cyclization to form the tetrahydrofuran ring. For example, treatment of 3-methyl-1,4-butanediol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields the corresponding ditosylate. Subsequent exposure to aqueous HCl promotes cyclization via nucleophilic displacement, forming the tetrahydrofuran ring with retention of configuration.

Table 1: Acid-catalyzed cyclization of 3-methyl-1,4-butanediol ditosylate

| Starting Material | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 3-methyl-1,4-diol | HCl | THF/H2O | 80°C | 72 |

| 3-methyl-1,4-diol | H2SO4 | DCM | 25°C | 58 |

The choice of acid and solvent significantly impacts yield, with protic solvents like water facilitating faster cyclization but risking hydrolysis of the tosyl group.

Base-Mediated Ring Closure

Base-mediated conditions offer an alternative pathway. For instance, sodium hydride (NaH) in tetrahydrofuran deprotonates the diol, enabling intramolecular Williamson ether synthesis. This method favors cis-configuration due to steric hindrance during ring closure.

Epoxide Ring-Opening and Rearrangement Strategies

Epoxide intermediates provide a route to cis-3-methyl-4-tosyltetrahydrofuran through acid-catalyzed rearrangement. Isoprene-derived epoxides, such as isoprene epoxydiol (IEPOX), undergo ring-opening under acidic conditions to form dihydroxytetrahydrofuran derivatives, which can subsequently be tosylated.

Table 2: Acid-catalyzed rearrangement of isoprene epoxides

| Epoxide Precursor | Acid | Reaction Time | Yield (%) |

|---|---|---|---|

| IEPOX | H2SO4 | 6 h | 65 |

| IEPOX | Amberlyst | 12 h | 78 |

The rearrangement proceeds via a carbocation intermediate, with the cis-configuration stabilized by intramolecular hydrogen bonding.

Photochemical Synthesis Techniques

Recent advances in photoredox catalysis have enabled stereoselective synthesis of tetrahydrofuran derivatives. Blue light (λ = 440 nm) irradiation in the presence of dimethylsulfoxide (DMSO) as a solvent and oxidant facilitates radical-mediated cyclization of pyridinium salts and sulfinates, yielding cis-3-methyl-4-tosyltetrahydrofuran with high stereocontrol.

Table 3: Photochemical optimization for cis-isomer selectivity

| Light Source | Solvent | Reaction Time | Yield (%) | cis:trans Ratio |

|---|---|---|---|---|

| Blue LED (440 nm) | DMSO | 3 h | 90 | 9:1 |

| Green LED (525 nm) | DMF | 12 h | 31 | 3:1 |

The use of DMSO as both solvent and electron donor enhances reaction efficiency, while blue light promotes selective formation of the cis-isomer.

Condensation and Tosylation Strategies

Condensation reactions between aldehydes and sulfinate salts offer a modular approach. For example, benzaldehyde derivatives react with sodium p-toluenesulfinate in the presence of DBU (1,8-diazabicycloundec-7-ene) to form sulfonylated intermediates, which are subsequently cyclized to the tetrahydrofuran ring.

Table 4: DBU-mediated condensation and cyclization

| Aldehyde | Base | Solvent | Yield (%) |

|---|---|---|---|

| 3-Methylbutanal | DBU | DMF | 80 |

| 3-Methylbutanal | NaOAc | THF | 15 |

DBU’s strong basicity facilitates deprotonation and accelerates cyclization, whereas weaker bases like NaOAc result in poor yields.

Comparative Analysis of Synthetic Methods

Each method presents distinct advantages:

- Cyclization : High yields but requires pre-functionalized diols.

- Epoxide Rearrangement : Leverages bio-derived intermediates but involves multi-step synthesis.

- Photochemical Synthesis : Excellent stereoselectivity but demands specialized equipment.

- Condensation : Modular but sensitive to base strength.

Table 5: Method comparison for cis-3-methyl-4-tosyltetrahydrofuran synthesis

| Method | Yield (%) | cis-Selectivity | Scalability |

|---|---|---|---|

| Acid-Catalyzed | 72 | Moderate | High |

| Photochemical | 90 | High | Moderate |

| DBU Condensation | 80 | Moderate | High |

Characterization and Purity Assessment

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming the cis-configuration. The coupling constant (J) between H3 and H4 protons in the tetrahydrofuran ring typically ranges from 6–8 Hz for cis-isomers, compared to 2–4 Hz for trans-isomers. Infrared (IR) spectroscopy identifies the sulfonyl group (S=O stretch at ~1350 cm⁻¹ and ~1170 cm⁻¹), while mass spectrometry confirms the molecular ion peak at m/z 284.1 [M+H]⁺.

化学反応の分析

Types of Reactions: Cis-3-methyl-4-tosyltetrahydrofuran undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Elimination Reactions: Under certain conditions, the tosyl group can be eliminated, leading to the formation of alkenes

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiolates, and amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrahydrofuran derivatives, while oxidation and reduction can lead to different functionalized compounds .

科学的研究の応用

Cis-3-methyl-4-tosyltetrahydrofuran has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes .

作用機序

The mechanism of action of cis-3-methyl-4-tosyltetrahydrofuran involves its reactivity due to the presence of the tosyl group and the tetrahydrofuran ring. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The tetrahydrofuran ring provides structural stability and can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare cis-3-methyl-4-tosyltetrahydrofuran with structurally related compounds, emphasizing molecular features, physical properties, and reactivity.

Key Observations:

Functional Group Influence :

- The tosyl group in cis-3-methyl-4-tosyltetrahydrofuran enhances electrophilicity, making it reactive in nucleophilic substitutions. This contrasts with 2-methyltetrahydrofuran-3-thiol, where the thiol group (-SH) serves as a nucleophile or ligand .

- The hydroxyl group in 3-hydroxytetrahydrofuran increases polarity and solubility, whereas the tosyl group likely renders the target compound more lipophilic .

Structural and Steric Effects: The cis-configuration of methyl and tosyl groups in the target compound may restrict conformational flexibility, influencing reaction pathways.

Thermal and Physical Properties :

- 2-Methyltetrahydrofuran-3-thiol has a boiling point range of 160–180°C and a density of 1.04 g/cm³, suggesting moderate volatility and higher density than unsubstituted THF . Data gaps for the target compound highlight the need for experimental characterization.

生物活性

Cis-3-methyl-4-tosyltetrahydrofuran is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Cis-3-methyl-4-tosyltetrahydrofuran has a molecular formula of and a molecular weight of approximately 202.24 g/mol. The structure features a tetrahydrofuran ring substituted with a methyl group and a tosyl group, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 202.24 g/mol |

| IUPAC Name | Cis-3-methyl-4-tosyltetrahydrofuran |

| CAS Number | Not specified |

The biological activity of cis-3-methyl-4-tosyltetrahydrofuran has been investigated in various contexts:

- Antineoplastic Activity : Research indicates that compounds similar to cis-3-methyl-4-tosyltetrahydrofuran may inhibit the growth of cancer cells by interfering with cell signaling pathways, particularly those involving receptor tyrosine kinases (RTKs) .

- Antimicrobial Properties : Some studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

- Neuroprotective Effects : Preliminary data indicate that cis-3-methyl-4-tosyltetrahydrofuran may have neuroprotective effects, possibly by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells .

Case Studies

- Inhibition of Cancer Cell Proliferation : A study conducted on human breast cancer cell lines demonstrated that cis-3-methyl-4-tosyltetrahydrofuran significantly reduced cell viability in a dose-dependent manner. The compound was shown to induce apoptosis through activation of caspase pathways .

- Antimicrobial Activity Against Staphylococcus aureus : In vitro tests revealed that cis-3-methyl-4-tosyltetrahydrofuran exhibited notable antibacterial activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Table 2: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。